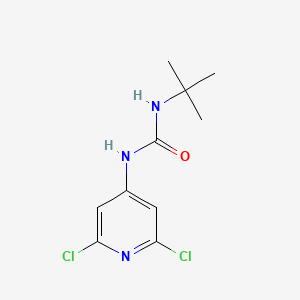

N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-3-(2,6-dichloropyridin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N3O/c1-10(2,3)15-9(16)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTISXLCFXPEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381910 | |

| Record name | N-tert-Butyl-N'-(2,6-dichloropyridin-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680213-57-4 | |

| Record name | N-tert-Butyl-N'-(2,6-dichloropyridin-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical analysis of the thermodynamic stability of N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea, a compound of interest within pharmaceutical research. We will delve into the theoretical underpinnings of thermodynamic stability, present detailed experimental protocols for its characterization, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for scientists and researchers engaged in the pre-formulation and formulation development of new chemical entities.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the journey of a drug candidate from discovery to a marketed product, the characterization of its solid-state properties is a non-negotiable prerequisite. Among these, thermodynamic stability stands out as a critical quality attribute. It governs the propensity of a solid material to exist in its most stable crystalline form under a given set of conditions. For this compound, understanding its thermodynamic landscape is paramount for several reasons:

-

Polymorphism and Bioavailability: Many pharmaceutical compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1][2] Each polymorph possesses a unique crystal lattice arrangement, leading to differences in physical properties such as solubility, dissolution rate, and melting point.[3] The most thermodynamically stable polymorph is generally the least soluble, which can have significant implications for the drug's bioavailability.

-

Manufacturing and Storage: Uncontrolled polymorphic transitions during manufacturing processes like milling, granulation, or even during storage can lead to batch-to-batch inconsistencies and potential failure to meet regulatory specifications.[4] A thorough understanding of the relative stability of different forms ensures the development of a robust and reproducible manufacturing process.

-

Regulatory Scrutiny and Patentability: Regulatory agencies mandate the characterization of all possible solid forms of a drug substance.[5] Furthermore, different polymorphs can be subject to separate patents, making a comprehensive understanding of the polymorphic landscape crucial for intellectual property protection.[1]

This guide will provide a detailed exploration of the methodologies used to assess the thermodynamic stability of this compound, with a focus on providing actionable insights for drug development professionals.

Chemical Identity of this compound

A foundational understanding of the molecule's structure is essential before delving into its thermodynamic properties.

| Property | Value | Source |

| Chemical Name | This compound | [6] |

| CAS Number | 680213-57-4 | [6] |

| Molecular Formula | C10H13Cl2N3O | [6] |

| Molecular Weight | 262.14 g/mol | [6] |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

The presence of the urea moiety, the substituted pyridine ring, and the bulky tert-butyl group are key structural features that will influence its intermolecular interactions and, consequently, its crystalline packing and thermodynamic stability.[7][8]

Theoretical Framework: Understanding Thermodynamic Stability

The thermodynamic stability of a crystalline solid is fundamentally related to its Gibbs free energy (G). The most stable form of a compound at a given temperature and pressure will have the lowest Gibbs free energy. The relationship between Gibbs free energy, enthalpy (H), and entropy (S) is given by the equation:

ΔG = ΔH – TΔS

Where:

-

ΔG is the change in Gibbs free energy.

-

ΔH is the change in enthalpy, representing the heat of a process.

-

T is the absolute temperature.

-

ΔS is the change in entropy, a measure of disorder.

For polymorphs, the differences in their crystal lattice energies result in different enthalpies and entropies. A less stable (metastable) form will have a higher Gibbs free energy and will, over time or with the input of energy (e.g., heat), tend to convert to a more stable form.[9]

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach employing various analytical techniques is necessary for a comprehensive evaluation of the thermodynamic stability of this compound.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is widely used to determine melting points, glass transitions, and to study polymorphic transformations.[11]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should be sufficient to encompass all expected thermal events, for example, from 25 °C to 300 °C.

-

Data Analysis: The resulting thermogram will show endothermic (heat absorbing) and exothermic (heat releasing) events. The melting of a crystalline solid is an endothermic event, appearing as a peak. The onset temperature of this peak is typically taken as the melting point.

Interpretation: The melting point is a key indicator of crystalline form. Different polymorphs will generally have different melting points. The most stable polymorph usually has the highest melting point.[9] Complex thermal behavior, such as the presence of multiple peaks or exothermic events before melting, can indicate polymorphic transitions.[9]

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature.[12] It is invaluable for determining the thermal stability and decomposition temperature of a compound, as well as quantifying the presence of volatiles like water or solvents.[13][14]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample at a constant rate, for instance, 10 °C/min, under a nitrogen atmosphere. The temperature range should be sufficient to observe decomposition, for example, from 25 °C to 400 °C.

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Interpretation: A sharp weight loss at a specific temperature range is indicative of decomposition. The absence of significant weight loss before the decomposition temperature suggests the material is thermally stable up to that point. Early weight loss may indicate the presence of residual solvents or water, which can impact stability.[15]

Caption: Workflow for TGA analysis of this compound.

Powder X-Ray Diffraction (PXRD)

Principle: PXRD is a non-destructive technique that provides information about the crystalline structure of a solid. Each crystalline form of a compound will produce a unique diffraction pattern, acting as a "fingerprint."

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Instrument Setup: The sample is placed in the diffractometer.

-

Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is measured.

-

Data Analysis: The resulting diffractogram plots intensity versus 2θ. The positions and relative intensities of the peaks are characteristic of the crystal structure.

Interpretation: PXRD is the definitive method for identifying different polymorphs. A change in the PXRD pattern after subjecting the sample to stress (e.g., heat, humidity, grinding) indicates a polymorphic transformation. The pattern of the most stable form will remain unchanged under these conditions.

Integrated Data Analysis and Interpretation

The true power of these techniques lies in their combined application. For instance, a suspected polymorphic transition observed in a DSC thermogram can be confirmed by running PXRD on the sample before and after the thermal event. Similarly, TGA can help differentiate between a melting event and a decomposition event that might occur at a similar temperature in the DSC.

Example Scenario:

If DSC analysis of this compound shows an exothermic event followed by a higher temperature endotherm, this could suggest the conversion of a metastable form to a more stable form, which then melts at the higher temperature. To confirm this:

-

Heat a sample in the DSC to a temperature just after the exotherm and then cool it back to room temperature.

-

Analyze this "annealed" sample by PXRD and compare its pattern to the original sample. A different pattern would confirm a polymorphic transition.

-

The TGA of the original sample should show no significant weight loss in the temperature range of the observed DSC events, confirming that they are not due to decomposition.

Conclusion and Future Directions

A thorough understanding of the thermodynamic stability of this compound is indispensable for its successful development as a pharmaceutical agent. The integrated use of techniques such as DSC, TGA, and PXRD provides a robust framework for identifying the most stable polymorphic form and for understanding its behavior under various stress conditions.

Future work should focus on a comprehensive polymorph screen to identify all accessible crystalline forms. Solubility and dissolution studies of the identified forms will then be crucial to select the optimal form for further development, balancing thermodynamic stability with the desired biopharmaceutical properties.

References

- Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.

- Polymorphism in Pharmaceutical Products. (n.d.).

- Slideshare. Polymorphism in Pharmacy | PPT.

- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.

- Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.

- ACS Publications. (2018, January 4). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design.

- Hiden Analytical. (2018, November 1). TGA | Pharmaceutical Products | Process Monitoring.

- Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. (n.d.).

- Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.

- Malvern Panalytical. Differential Scanning Calorimetry (DSC).

- (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.

- ResearchGate. (2025, August 5). Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients.

- ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.

- TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- (2025, July 25). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials.

- Santa Cruz Biotechnology. N-(tert-Butyl)-N′-(2,6-dichloro-4-pyridyl)urea, CAS 680213-57-4 | SCBT.

- Near quantitative synthesis of urea macrocycles enabled by bulky N-substituent. (n.d.).

- MDPI. (2025, February 12). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Polymorphism in Pharmacy | PPT [slideshare.net]

- 3. aipla.org [aipla.org]

- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-(tert-Butyl)-N′-(2,6-dichloro-4-pyridyl)urea, CAS 680213-57-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. mdpi.com [mdpi.com]

- 9. tainstruments.com [tainstruments.com]

- 10. veeprho.com [veeprho.com]

- 11. quercus.be [quercus.be]

- 12. resolvemass.ca [resolvemass.ca]

- 13. TGA | Pharmaceutical Products | Process Monitoring [hidenanalytical.com]

- 14. researchgate.net [researchgate.net]

- 15. linseis.com [linseis.com]

Methodological & Application

Application Note: Preparation of N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea Stock Solutions

This Application Note and Protocol is designed for researchers and drug development professionals working with N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea (CAS 680213-57-4). This guide addresses the physicochemical challenges of this substituted pyridylurea, specifically its hydrophobicity and potential for precipitation in aqueous media.

Introduction & Compound Profile

This compound is a synthetic small molecule belonging to the substituted pyridylurea class. Structurally, it shares a scaffold with known plant growth regulators (cytokinins like Forchlorfenuron) and certain kinase inhibitors. Due to the presence of the lipophilic tert-butyl group and the dichlorinated pyridine ring, the compound exhibits low aqueous solubility, necessitating the use of organic solvents for the preparation of stable stock solutions.

Physicochemical Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 680213-57-4 |

| Molecular Weight | 262.14 g/mol |

| Molecular Formula | C₁₀H₁₃Cl₂N₃O |

| Physical State | Solid (typically white to off-white powder) |

| Solubility Profile | DMSO: Soluble (Recommended, >10 mM)Ethanol: SolubleWater: Insoluble/Poor |

Solubility Logic & Solvent Selection

The preparation of a robust stock solution requires selecting a solvent that disrupts the crystal lattice of the urea derivative while remaining compatible with downstream biological assays.

-

Primary Solvent (DMSO): Dimethyl sulfoxide (DMSO) is the gold standard for this compound. The polar aprotic nature of DMSO effectively solvates the urea linkage and the hydrophobic pyridine ring.

-

Secondary Solvent (Ethanol): Ethanol is a viable alternative for applications sensitive to DMSO, though volatility can alter concentration over time.

-

Aqueous Media: Direct dissolution in water or buffers (PBS) is not recommended and will likely result in suspension or precipitation, leading to inconsistent dosing.

Mechanism of Solubilization

The urea moiety (

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution in DMSO.

Materials Required[2][3][4][5][6][7][8][9][10]

-

Compound: this compound (Solid)

-

Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), anhydrous (≥99.9%)

-

Vessels: Amber glass vials (borosilicate) or polypropylene microcentrifuge tubes.

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator (optional).

Step-by-Step Methodology

Step 1: Calculation

Calculate the mass required using the formula:

Step 2: Weighing[5]

-

Place a sterile microcentrifuge tube or glass vial on the balance.

-

Tare the balance.

-

Carefully weigh 2.62 mg of the compound.

-

Note: If the balance precision is low, weigh a larger amount (e.g., 10 mg) and adjust the DMSO volume accordingly to maintain 10 mM concentration.

-

Step 3: Dissolution[6]

-

Add 1.0 mL of high-grade DMSO to the vial containing the powder.

-

Vortex vigorously for 30-60 seconds.

-

Visual Inspection: Hold the vial up to a light source. The solution should be perfectly clear and colorless.

-

Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes at room temperature. Avoid heating above 37°C to prevent thermal degradation.

-

Step 4: Sterilization (Optional but Recommended for Cell Culture)

-

If the solution must be sterile, filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

-

Critical: Do NOT use Cellulose Acetate (CA) filters, as DMSO dissolves them.

-

Step 5: Aliquoting

-

Dispense the stock solution into small aliquots (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles.

-

Use amber tubes or wrap tubes in foil to protect from light.

Workflow Diagram

Caption: Workflow for the preparation of a sterile 10 mM DMSO stock solution. Note the critical filtration step requiring chemical-resistant membranes.

Storage & Stability

Proper storage is essential to maintain the structural integrity of the urea linkage, which can be susceptible to hydrolysis over long periods if exposed to moisture.

-

Temperature: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, >6 months).

-

Light: Protect from light. The pyridine ring can be photosensitive.

-

Freeze-Thaw: Limit to max 3 cycles . Repeated temperature shifts can induce precipitation or micro-crystallization.

-

Hygroscopicity: DMSO is hygroscopic (absorbs water from air). Ensure caps are tightly sealed and consider using Parafilm.

Biological Application: Dilution Strategy

When introducing the stock solution into aqueous biological media (e.g., cell culture medium, assay buffer), rapid dispersion is key to preventing "crash-out" (precipitation).

The 1:1000 Rule

To minimize solvent toxicity, the final DMSO concentration in the assay should typically remain below 0.1% (v/v) .

Protocol for 10 µM Final Concentration:

-

Intermediate Dilution (Optional): If pipetting small volumes is difficult, prepare a 100 µM intermediate working solution by diluting the 10 mM stock 1:100 in media (only if used immediately).

-

Direct Dilution: Add 1 µL of 10 mM Stock to 1000 µL (1 mL) of warm culture medium.

-

Mixing: Immediately vortex or pipette up and down. Do not let the DMSO droplet sit on the surface of the media.

Dilution Table

| Target Final Conc. | Volume of Stock (10 mM) | Volume of Media | Final DMSO % |

| 100 µM | 10 µL | 990 µL | 1.0% (High*) |

| 10 µM | 1 µL | 999 µL | 0.1% (Safe) |

| 1 µM | 0.1 µL (use interm. step) | 1000 µL | 0.01% (Safe) |

*Note: 1.0% DMSO may be toxic to sensitive cell lines (e.g., primary neurons, stem cells). Validate vehicle control.

Troubleshooting

| Issue | Probable Cause | Solution |

| Precipitation upon thawing | Low temperature crystallization | Warm vial to 37°C and vortex until clear. |

| Precipitation in media | Localized high concentration | Add stock to media while vortexing; do not add media to stock. |

| Cytotoxicity in Control | High DMSO concentration | Reduce final DMSO to <0.1% or include a "Vehicle Only" control. |

| Filter clogging | Incompatible filter membrane | Use PTFE or Nylon filters; avoid Cellulose Acetate. |

References

-

Santa Cruz Biotechnology (SCBT). this compound Product Data Sheet.[7] CAS 680213-57-4.[7]

-

Bio-Rad Laboratories. Solubilization of Urea and Protein Samples. General Guide to Urea Solubilization.

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin.[8]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. genepath.med.harvard.edu [genepath.med.harvard.edu]

- 4. US8888886B1 - NBPT solutions for preparing urease inhibited urea fertilizers prepared from N-substituted morpholines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. N-(tert-Butyl)-N′-(2,6-dichloro-4-pyridyl)urea, CAS 680213-57-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. bio-rad.com [bio-rad.com]

Application Notes and Protocols for the Dosage Optimization of Novel Pyridyl-Urea Compounds for Fruit Enlargement

Abstract

These application notes provide a comprehensive framework for researchers and horticultural scientists to determine the optimal dosage of novel pyridyl-urea based compounds, exemplified by N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea, for the purpose of fruit enlargement. While specific data on this particular molecule is not publicly available, its structure, featuring a urea bridge and a substituted pyridine ring, suggests potential cytokinin-like activity. Cytokinins are a class of plant hormones known to play a crucial role in regulating cell division and differentiation, which are fundamental processes in fruit development and growth. This document outlines a systematic approach, from initial dose-ranging studies in a controlled environment to field validation, ensuring scientific rigor and the generation of robust, reproducible data.

Introduction and Scientific Rationale

Fruit size is a critical agronomic trait that significantly impacts yield and market value. The development of fruit is a complex process involving three main phases: cell division, cell expansion, and ripening. The initial phase of cell division is largely driven by the interplay of plant hormones, with cytokinins and auxins playing a central role.

The chemical scaffold of this compound is analogous to other synthetic phenylurea-type cytokinins, such as Thidiazuron (TDZ). These compounds are known to mimic natural cytokinins, binding to cytokinin receptors and activating downstream signaling pathways that promote cell proliferation. The proposed mechanism involves the upregulation of cyclin-dependent kinases (CDKs) and cyclins, which are key regulators of the cell cycle, thereby increasing the number of cells in the developing fruitlet and leading to a larger final fruit size.

This guide provides the protocols to test the hypothesis that this compound acts as a cytokinin agonist and to systematically determine its effective concentration range for fruit enlargement in a target species.

Hypothesized Mechanism of Action

The primary hypothesis is that the subject compound activates the cytokinin signaling pathway, leading to enhanced cell division in the early stages of fruit development.

Caption: Hypothesized signaling pathway for pyridyl-urea compounds.

Experimental Design and Workflow

A multi-stage approach is essential for the effective evaluation of a novel plant growth regulator. The workflow is designed to move from controlled, small-scale experiments to larger, more variable field conditions.

Caption: Overall experimental workflow for dosage optimization.

Detailed Protocols

Protocol 4.1: Stock Solution Preparation

Objective: To prepare a stable, concentrated stock solution of the test compound for subsequent dilutions.

Materials:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) or Ethanol (95%)

-

Tween-20 or similar surfactant

-

Deionized water

-

Volumetric flasks, magnetic stirrer, analytical balance

Procedure:

-

Solubility Test: Before preparing the stock, determine the solubility of the compound in various solvents. Due to its structure, it is likely to have low water solubility. DMSO or ethanol are common initial choices.

-

Weighing: Accurately weigh 100 mg of the compound using an analytical balance.

-

Dissolution: Transfer the powder to a 100 mL volumetric flask. Add a minimal amount of the chosen solvent (e.g., 5-10 mL of DMSO) to completely dissolve the compound. Use a magnetic stirrer if necessary.

-

Surfactant Addition: Add a surfactant, such as Tween-20, to the dissolved compound. A typical starting concentration is 0.05-0.1% (v/v) in the final spray solution. This improves adhesion and coverage on the plant surface.

-

Final Volume: Once dissolved, bring the solution to the final volume of 100 mL with deionized water. This results in a 1000 mg/L (1000 ppm) stock solution.

-

Storage: Store the stock solution in a dark, sealed container at 4°C. Note the date of preparation. Stability should be assessed if stored for extended periods.

Protocol 4.2: Phase 2 - Greenhouse Dose-Ranging Study

Objective: To determine the effective concentration range and identify any potential phytotoxicity in a controlled environment.

Methodology:

-

Plant Material: Select a model fruit-bearing plant with a short growth cycle (e.g., tomato, cucumber). Use uniform, healthy plants at the pre-anthesis or early post-anthesis stage.

-

Treatment Groups: Prepare a series of dilutions from the 1000 ppm stock solution. A logarithmic series is recommended for novel compounds.

| Treatment Group | Concentration (ppm) | Dilution from 1000 ppm Stock |

| T0 (Control) | 0 | Vehicle only (Water + Surfactant) |

| T1 | 1 | 1 mL stock in 999 mL water |

| T2 | 5 | 5 mL stock in 995 mL water |

| T3 | 10 | 10 mL stock in 990 mL water |

| T4 | 25 | 25 mL stock in 975 mL water |

| T5 | 50 | 50 mL stock in 950 mL water |

| T6 | 100 | 100 mL stock in 900 mL water |

-

Application: Apply the solutions as a fine mist spray directly to the flower clusters or newly formed fruitlets. Ensure complete coverage until runoff. The timing of application is critical; for many fruits, the most effective period is within 1-3 weeks after full bloom, during the cell division phase.

-

Experimental Design: Use a completely randomized design with at least 5-10 replicates per treatment group.

-

Data Collection:

-

Phytotoxicity: Visually inspect plants daily for the first week for any signs of leaf burn, discoloration, or deformation.

-

Fruit Set: Count the number of developing fruits per cluster 2 weeks post-application.

-

Fruit Diameter: Measure the diameter of tagged fruits weekly using digital calipers.

-

Final Yield: At harvest, measure the total weight and number of fruits per plant, and the average fruit weight.

-

Data Analysis and Interpretation

Data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's HSD) to compare treatment means. The goal is to identify the lowest concentration that produces a statistically significant increase in fruit size without causing phytotoxicity. A dose-response curve should be plotted to visualize the relationship between concentration and fruit weight/diameter.

Field Trial Validation (Phases 3 & 4)

Promising concentrations identified in the greenhouse study should be validated under field conditions. Field trials should be designed using a randomized complete block design to account for environmental variability. The scale should be expanded to include multiple replicates of larger plots. Data collection should include not only yield parameters but also fruit quality metrics such as soluble solids content (Brix), firmness, and color.

References

-

Title: The role of hormones in fruit development and ripening. Source: Annual Plant Reviews Online URL: [Link]

-

Title: An Overview of the Roles of Auxin in Fruit Development. Source: Journal of Plant Growth Regulation URL: [Link]

-

Title: Thidiazuron: From Urea Derivative to Plant Growth Regulator. Source: In Vitro Cellular & Developmental Biology - Plant URL: [Link]

-

Title: Application of Plant Growth Regulators in Fruit Crops. Source: ResearchGate URL: [Link]

Title: A Modular Approach to the Laboratory Synthesis of N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea

An Application Note and Laboratory Protocol

Abstract

This application note provides a detailed and robust protocol for the laboratory-scale synthesis of N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea, a substituted pyridylurea. The pyridylurea scaffold is a significant pharmacophore and agrochemical core, and access to well-defined analogs is crucial for research and development in medicinal and agricultural chemistry.[1][2] This guide presents a modular, two-precursor synthesis strategy, which involves the preparation of two key intermediates—4-Amino-2,6-dichloropyridine and tert-butyl isocyanate—followed by their final coupling. The causality behind experimental choices, detailed step-by-step protocols, and necessary safety precautions are discussed to ensure reproducibility and safety.

Introduction and Synthetic Strategy

N-aryl-N'-alkyl ureas are a class of compounds with diverse biological activities. Specifically, the N-pyridylurea moiety is found in molecules developed as herbicides and as inhibitors of various enzymes, such as VEGFR-2 in anti-angiogenesis research.[1][3] The synthesis of the target compound, this compound (MW: 262.14, MF: C10H13Cl2N3O)[4], is most logically achieved through the reaction of an amine with an isocyanate. This approach is highly efficient and is a cornerstone of urea synthesis.[5][6]

Our synthetic strategy is therefore broken down into three primary stages:

-

Synthesis of Precursor A: Preparation of 4-Amino-2,6-dichloropyridine.

-

Synthesis of Precursor B: Preparation of tert-Butyl Isocyanate.

-

Final Coupling: Reaction of Precursor A and Precursor B to yield the final product.

This modular approach allows for the independent preparation and purification of the key intermediates, ensuring a high-quality final product.

Caption: High-level workflow for the synthesis of the target compound.

Protocol 1: Synthesis of 4-Amino-2,6-dichloropyridine

The first key intermediate is 4-Amino-2,6-dichloropyridine, which serves as the nucleophilic component in the final reaction. It can be efficiently synthesized from 4-aminouracil via a chlorination reaction using phosphorus oxychloride (POCl₃).[7] The use of a hindered tertiary amine, such as N,N-diethylaniline, is critical to act as an acid scavenger for the HCl generated during the reaction, which improves yields and reaction control compared to older reflux methods.[7]

Experimental Protocol

Reagents:

-

4-Aminouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diethylaniline

Procedure:

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a pressure-equalizing dropping funnel, add 4-aminouracil (1 molar equivalent).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (3.4 - 4.2 molar equivalents) to the flask.

-

Heating: Begin stirring the mixture and gently heat to 55-60°C using an oil bath.

-

Base Addition: Slowly add N,N-diethylaniline (1.7 - 2.5 molar equivalents) dropwise via the dropping funnel. It is crucial to maintain the internal reaction temperature between 55°C and 68°C during the addition to prevent runaway reactions and byproduct formation.[7]

-

Reaction: After the addition is complete, maintain the reaction mixture at 70-80°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure (vacuum distillation).

-

Quenching: Cautiously add the resulting viscous residue to a beaker containing crushed ice and water with vigorous stirring. This step is highly exothermic and must be done slowly in a well-ventilated fume hood.

-

Neutralization: While cooling the mixture in an ice bath, neutralize the acidic solution by slowly adding 10N sodium hydroxide (NaOH) solution until the pH is approximately 2.5-4. This pH range is optimal for precipitating the product cleanly.[7]

-

Isolation: Collect the resulting pale brown precipitate by vacuum filtration. Wash the solid thoroughly with cold water.

-

Purification: Dry the crude product in a vacuum oven at 50°C. For higher purity, the material can be recrystallized from boiling ethyl acetate.[7] The expected melting point is 162-169 °C.[2]

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol 2: Synthesis of tert-Butyl Isocyanate

The second key intermediate, tert-butyl isocyanate, is a volatile and reactive electrophile. While several methods exist for its synthesis, including those using phosgene or sodium cyanate[8][9], the phase-transfer catalyzed Hofmann carbylamine reaction offers a relatively safer and more accessible laboratory method. This reaction generates dichlorocarbene in situ from chloroform and a strong base, which then reacts with tert-butylamine.[10]

Experimental Protocol

Reagents:

-

tert-Butylamine

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Benzyltriethylammonium chloride (Phase-Transfer Catalyst)

Procedure:

-

Base Preparation: In a 2 L round-bottom flask equipped with an efficient mechanical stirrer and a reflux condenser, dissolve sodium hydroxide (7.50 moles) in 300 mL of water. Note that this is highly exothermic.

-

Organic Phase Preparation: In a separate flask, prepare a mixture of tert-butylamine (1.94 moles), chloroform (0.98 moles), and benzyltriethylammonium chloride (0.009 moles) in 300 mL of dichloromethane.

-

Reaction: Add the organic mixture to a pressure-equalizing dropping funnel. Warm the stirred NaOH solution to approximately 45°C and then add the organic mixture dropwise over 30 minutes. The reaction is exothermic and will begin to reflux immediately.[10]

-

Stirring: Continue vigorous stirring. The reflux will typically subside within 2 hours. Stir for an additional hour to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and dilute it with 800 mL of ice-water. Transfer the mixture to a large separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with an additional 100 mL of dichloromethane.

-

Washing: Combine the organic layers and wash them sequentially with 100 mL of water and 100 mL of 5% aqueous sodium chloride (brine).

-

Drying: Dry the organic solution over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent. The tert-butyl isocyanate is a volatile liquid. Isolate the product by fractional distillation. Collect the fraction boiling at 92–93°C.[10]

Safety Note: Isocyanates are toxic and potent lachrymators. Chloroform is a suspected carcinogen. This procedure must be conducted in a well-ventilated fume hood with appropriate PPE.

Protocol 3: Final Synthesis of this compound

The final step is the nucleophilic addition of the amino group of 4-amino-2,6-dichloropyridine to the electrophilic carbonyl carbon of tert-butyl isocyanate. This reaction is typically clean and proceeds readily in an aprotic solvent.

Mechanistic Rationale

Caption: Mechanism of urea formation via nucleophilic attack.

Reagent Table

| Reagent | MW ( g/mol ) | Molar Eq. | Role |

| 4-Amino-2,6-dichloropyridine | 163.01[2] | 1.0 | Nucleophile |

| tert-Butyl Isocyanate | 99.13 | 1.1 | Electrophile |

| Anhydrous Dichloromethane | 84.93 | - | Solvent |

| Triethylamine (optional) | 101.19 | 0.1 | Catalyst/Base |

Experimental Protocol

Procedure:

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Amino-2,6-dichloropyridine (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (approx. 20 mL per gram of amine) to dissolve the starting material. If solubility is an issue, anhydrous THF or DMF can be used as alternatives.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Isocyanate Addition: Slowly add tert-butyl isocyanate (1.1 eq) to the stirred solution dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC, observing the consumption of the amine starting material. A patent for a similar pyridylurea synthesis suggests the reaction can be run at ambient temperature for several days, sometimes with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine to facilitate the reaction.[3]

-

Work-up: Upon completion, reduce the solvent volume under reduced pressure.

-

Isolation: The product often precipitates out of the solution upon concentration. If it does not, add hexanes or diethyl ether as an anti-solvent to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or hexanes to remove any unreacted isocyanate. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

-

Characterization: Dry the final white to off-white solid product under vacuum. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This application note details a reliable and modular synthetic route to this compound. By providing explicit, step-by-step protocols for the synthesis of the requisite precursors and their final coupling, this guide serves as a valuable resource for researchers in synthetic, medicinal, and agricultural chemistry. The emphasis on the rationale behind procedural choices and adherence to safety protocols ensures that the synthesis can be performed efficiently and safely in a standard laboratory setting.

References

- (Reference details not available in search results)

-

Industrial synthesis method of tert-butyl isocyanate. Eureka | Patsnap. (2017). Available at: [Link]

-

ISOCYANIDE SYNTHESIS. DTIC. Available at: [Link]

- Synthesis method of tert-butyl isocyanate. Google Patents. (CN108395383B).

- (Reference details not available in search results)

-

PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Organic Syntheses Procedure. Available at: [Link]

-

Pyrimidinylacetamide-based 2-pyridylureas as Angiogenesis Inhibitors: Design, Synthesis and Biological Evaluation. PubMed. (2017). Available at: [Link]

- (Reference details not available in search results)

- (Reference details not available in search results)

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. (2016). Available at: [Link]

-

PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES. European Patent Office. (EP 0243450 B1). Available at: [Link]

- (Reference details not available in search results)

- Practical synthesis of urea derivatives. Google Patents. (US5925762A).

- (Reference details not available in search results)

-

Near quantitative synthesis of urea macrocycles enabled by bulky N-substituent. PMC. (2021). Available at: [Link]

Sources

- 1. Pyrimidinylacetamide-based 2-pyridylureas as Angiogenesis Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. N-(tert-Butyl)-N′-(2,6-dichloro-4-pyridyl)urea, CAS 680213-57-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 6. Near quantitative synthesis of urea macrocycles enabled by bulky N-substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Industrial synthesis method of tert-butyl isocyanate - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Timing of Forchlorfenuron application for post-bloom fruit set

Application Note: Optimization of Forchlorfenuron (CPPU) Timing for Post-Bloom Fruit Set and Cytokinesis

Executive Summary & Mechanistic Foundation

Forchlorfenuron (CPPU, N-(2-chloro-4-pyridyl)-N'-phenylurea) is a synthetic phenylurea cytokinin with 10–100x the potency of purine-based cytokinins (e.g., 6-BA).[1] Unlike auxins which primarily drive cell expansion, CPPU’s primary utility in the post-bloom window is the stimulation of periclinal cell division and the inhibition of physiological fruit drop (abscission).

Mechanism of Action

To optimize application, one must understand that CPPU functions through a dual mechanism:

-

Direct Receptor Activation: It binds to cytokinin receptors (HKs) to trigger the phosphorelay signaling pathway.

-

Metabolic Stabilization: Crucially, CPPU acts as a competitive inhibitor of Cytokinin Oxidase/Dehydrogenase (CKX) . By blocking CKX, CPPU prevents the degradation of the plant's endogenous cytokinins, effectively amplifying the natural signal for fruit set and sink strength.

Figure 1: CPPU Signaling & Metabolic Pathway

Caption: CPPU amplifies fruit set via dual pathways: direct receptor agonism and preservation of endogenous cytokinins via CKX inhibition.

Critical Timing Parameters: The "Window of Competence"

The efficacy of CPPU is strictly time-dependent. Application outside the specific physiological windows results in failure (lack of set) or phytotoxicity (malformation).

-

Phase I (Anthesis to +3 DAA): Critical for parthenocarpy (seedless set) in cucurbits. High sensitivity; overdose leads to thick rinds.

-

Phase II (Post-Bloom/Shatter, +10 to +25 DAA): Critical for retention and sizing in woody perennials (Grapes, Kiwi). This targets the peak phase of cell division before cell expansion takes over.

Preparation Protocol: Solubility & Surfactants[2][3]

CPPU is sparingly soluble in water. Direct mixing with water results in precipitation and uneven application.

Reagents Required:

-

Forchlorfenuron (Technical Grade, >98%)[1]

-

Solvent: Ethanol (95%) or DMSO (Dimethyl sulfoxide).

-

Carrier: Distilled Water (pH 6.0–7.0).

-

Surfactant: Non-ionic (e.g., Tween-20 or organosilicone) at 0.05% v/v.

Step-by-Step Stock Preparation:

-

Weighing: Weigh 100 mg of CPPU powder.

-

Dissolution: Dissolve fully in 10 mL of Ethanol or DMSO. Vortex until clear.

-

Result: 10,000 ppm (10 mg/mL) Stock Solution.

-

Storage: Stable at -20°C for 12 months.

-

-

Working Solution: Add calculated Stock volume to water before adding surfactant to prevent precipitation.

Crop-Specific Optimization Protocols

The following parameters are synthesized from field trials and regulatory data [1][2][5].

Table 1: Application Windows and Dosages

| Crop | Target Physiological Stage | Timing (Days After Anthesis - DAA) | Conc. (ppm) | Application Method | Critical Notes |

| Table Grapes | Post-Shatter (Berry Set) | 10–15 DAA (Berry size 4–6mm) | 5–10 | Dip or Directed Spray | Prevents drop; induces sizing. Do not apply at bloom (causes compaction). |

| Kiwifruit | Early Fruit Growth | 20–25 DAA | 5–10 | Fruit Dip | Increases sink strength. Synergistic with GA3. |

| Melons | Anthesis / Fruit Set | 0–1 DAA (Day of flowering) | 10–20 | Ovarian Dip/Spray | Induces parthenocarpy. Late application (>3 DAA) is ineffective for set. |

| Macadamia | Early Drop Phase | 15 DAA | 10–15 | Foliar/Raceme Spray | Reduces physiological drop during the "June drop" equivalent. |

Experimental Workflow: Validation & QC

To ensure scientific validity, any trial using CPPU must include controls for solvent effects and environmental monitoring.

Figure 2: Experimental Workflow for Efficacy Validation

Caption: Standardized workflow for validating CPPU efficacy. Note the solvent control (T1) is mandatory to rule out ethanol/surfactant effects.

Quality Control & Troubleshooting

-

Precipitation Check: If the working solution turns cloudy, the CPPU has crashed out. Action: Discard. Increase solvent ratio in stock or use warm water (25°C).

-

Phytotoxicity: Marginal leaf burn or fruit deformity (e.g., "pumpkin" shape in kiwi). Cause: Concentration >20ppm or application temperature >30°C. Action: Apply during cooler morning hours.

-

Uneven Sizing: Cause: Poor coverage.[2] CPPU is not systemic (translocated) within the plant; it acts locally. Action: Ensure full wetting of the fruitlet surface.

References

-

U.S. Environmental Protection Agency (EPA). (2004). Pesticide Fact Sheet: Forchlorfenuron. Office of Prevention, Pesticides and Toxic Substances. [Link]

-

Notodimedjo, S. (2000). Effect of CPPU on Fruit Set and Development of Mango. Acta Horticulturae. [Link]

-

Lewis, D.H., et al. (1996). Cytokinins and Fruit Development in Kiwifruit. Physiologia Plantarum. [Link]

-

Zhang, C., et al. (2010). Effects of CPPU on Post-Bloom Fruit Set and Growth in Melons. Journal of Fruit Science. [Link]

-

University of California Agriculture & Natural Resources. (2017). Plant Growth Regulators in Table Grapes. [Link]

Sources

Optimizing Callus Growth: A Protocol for Evaluating CPPU Efficacy

Introduction

In the field of plant biotechnology, the manipulation of cell growth and differentiation is fundamental to applications ranging from micropropagation to the production of secondary metabolites. Callus, an undifferentiated mass of plant cells, serves as a critical starting point for many of these processes. The induction and proliferation of healthy, viable callus are heavily dependent on the precise composition of the culture medium, particularly the balance of plant growth regulators (PGRs).

This application note provides a comprehensive experimental design and detailed protocols for researchers to systematically evaluate the effects of N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU), also known as Forchlorfenuron, on callus growth. CPPU is a potent synthetic cytokinin that promotes cell division and expansion.[1][2][3] Its primary mechanism involves the inhibition of cytokinin oxidase/dehydrogenase (CKO), the enzyme responsible for degrading natural cytokinins, thereby increasing their endogenous levels and stimulating growth.[1][4] While highly effective, excessive concentrations of CPPU can be inhibitory, leading to stunted growth or unwanted differentiation, making optimization a critical step for any new species or explant type.[5][6]

This guide is designed to provide a robust, self-validating framework for determining the optimal concentration of CPPU for maximizing callus proliferation, ensuring reproducible and reliable results.

Scientific Rationale and Experimental Design

The core principle of this experimental design is to titrate CPPU across a range of concentrations to identify its optimal dose-response curve for callus proliferation. A well-designed experiment must include appropriate controls to ensure that the observed effects are directly attributable to the variable being tested.

1. Core Hypothesis: The concentration of CPPU in the culture medium will have a significant, dose-dependent effect on the proliferation (measured by fresh and dry weight) and morphology of callus tissue.

2. Key Variables:

-

Independent Variable: Concentration of CPPU (mg/L).

-

Dependent Variables:

-

Callus Fresh Weight (g).

-

Callus Dry Weight (g).

-

Callus Growth Index.

-

Qualitative Morphological Characteristics (e.g., color, friability, necrosis).

-

3. Controls and Treatment Groups: A successful experiment hinges on the inclusion of proper controls.

-

Negative Control (T1): Basal medium without any plant growth regulators. This establishes the baseline growth of the explant without hormonal stimulation.

-

Auxin-Only Control (T2): Basal medium with a fixed concentration of an auxin (e.g., 2,4-Dichlorophenoxyacetic acid or NAA). This is crucial because callus induction often requires an auxin.[7]

-

Positive Control (T3): Basal medium with auxin and a well-characterized cytokinin (e.g., 6-Benzylaminopurine, BAP) at a known optimal concentration. This provides a benchmark against which to compare the efficacy of CPPU.

-

CPPU Treatment Groups (T4-T8): Basal medium with a fixed auxin concentration plus a range of CPPU concentrations. A logarithmic scale is often effective (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/L). This range is selected based on concentrations cited in the literature, which often fall between 0.001 and 10.0 mg/L.[5][6][8][9]

4. Experimental Unit and Replication: The experimental unit is a single culture vessel containing one or more explants.[10] To ensure statistical validity, each treatment group should have a sufficient number of replicates (e.g., 10-20 vessels). The entire experiment should be repeated at least three times to confirm the reproducibility of the results.[10][11][12]

Experimental Workflow and Key Pathways

The overall process follows a logical sequence from preparation to analysis. Understanding the underlying biological pathway provides context for the observed results.

General Experimental Workflow

The following diagram illustrates the end-to-end process for testing CPPU effects on callus growth.

Caption: High-level overview of the experimental procedure.

Simplified Cytokinin Signaling Pathway

CPPU enhances the cytokinin signal by preventing the degradation of active cytokinins, which bind to receptors and initiate a phosphorelay cascade that ultimately activates transcription factors, promoting cell division.

Caption: CPPU inhibits CKO, increasing cytokinin levels and promoting cell division.

Detailed Protocols

Protocol 1: Preparation of Stock Solutions and Media

Rationale: Preparing concentrated, sterile stock solutions is efficient and reduces the risk of contamination and measurement errors during media preparation.[13][14] CPPU is not heat-stable and must be filter-sterilized and added to the medium after autoclaving.[4]

Materials:

-

N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) powder

-

Dimethyl Sulfoxide (DMSO)

-

Auxin powder (e.g., 2,4-D)

-

Positive control cytokinin powder (e.g., BAP)

-

1N NaOH

-

Sterile distilled water

-

Sterile 0.22 µm syringe filters

-

Sucrose

-

Myo-inositol

-

Agar

-

Autoclave, magnetic stirrer, pH meter, analytical balance

-

Sterile flasks, beakers, and storage bottles

Procedure:

-

CPPU Stock Solution (1 mg/mL): a. In a laminar flow hood, weigh 10 mg of CPPU powder and transfer to a sterile 10 mL volumetric flask. b. Add 2-3 mL of DMSO to completely dissolve the powder.[4] c. Once dissolved, bring the volume to 10 mL with sterile distilled water. d. Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, labeled storage bottle. e. Store at 2-8°C in the dark.

-

Auxin (e.g., 2,4-D) Stock Solution (1 mg/mL): a. Weigh 100 mg of 2,4-D powder. b. Dissolve in a few mL of 1N NaOH, then add ~50 mL of distilled water. c. Bring the final volume to 100 mL with distilled water. d. Store at 2-8°C.

-

Culture Medium Preparation (per 1 Liter): a. To ~800 mL of distilled water, add MS basal salts (e.g., 4.4 g), sucrose (30 g), and myo-inositol (100 mg).[13] Dissolve completely using a magnetic stirrer. b. Add the required volume of auxin stock solution (e.g., 2 mL for a final concentration of 2 mg/L). c. Adjust the pH to 5.7-5.8 using 1N NaOH or 1N HCl.[17] This is critical for nutrient uptake. d. Add agar (e.g., 8 g) and stir to mix. e. Adjust the final volume to 1 L with distilled water. f. Heat the medium gently while stirring to dissolve the agar. g. Dispense the medium into culture vessels (e.g., 25 mL per vessel). h. Autoclave at 121°C and 15 psi for 20 minutes.[16] i. Allow the medium to cool to approximately 45-50°C in a laminar flow hood. j. Aseptically add the filter-sterilized CPPU stock solution to each treatment group to achieve the desired final concentrations (see Table 1). Swirl gently to mix. k. Allow the medium to solidify.

Protocol 2: Explant Preparation and Inoculation

Rationale: The choice of explant and effective surface sterilization are critical factors for success. The sterilization procedure must eliminate microbial contaminants without damaging the plant tissue.

Materials:

-

Healthy source plant material (e.g., leaves, stems, cotyledons)

-

70% (v/v) ethanol

-

Commercial bleach solution (e.g., containing 5-6% sodium hypochlorite)

-

Tween-20 (or similar surfactant)

-

Sterile distilled water

-

Sterile scalpels, forceps, and petri dishes

Procedure:

-

Explant Selection: Choose healthy, young tissue from a vigorous source plant.

-

Surface Sterilization: a. Wash the explants under running tap water for 10-15 minutes. b. In a beaker, immerse the explants in 70% ethanol for 30-60 seconds. Caution: Longer exposure can be lethal to the tissue. c. Transfer the explants to a bleach solution (e.g., 20% v/v) with a few drops of Tween-20. Agitate for 10-15 minutes. The duration may need optimization depending on the explant type. d. In a laminar flow hood, decant the bleach solution and rinse the explants 3-4 times with sterile distilled water to remove all traces of bleach.

-

Inoculation: a. Place the sterilized explants in a sterile petri dish. b. Using a sterile scalpel, cut the explants into small segments (e.g., 1 cm² for leaves). Wounding is necessary to expose cells to the medium and stimulate callus formation. c. Place one explant per culture vessel onto the surface of the solidified treatment medium. Ensure good contact between the explant and the medium. d. Seal the culture vessels (e.g., with parafilm or a fitted lid).

Protocol 3: Incubation and Data Collection

Rationale: Consistent and controlled environmental conditions are essential for minimizing variability. Data should be collected at a predetermined time point when differences between treatments are likely to be most pronounced.

Materials:

-

Growth chamber or incubator

-

Analytical balance

-

Drying oven

Procedure:

-

Incubation: a. Place the culture vessels in a growth chamber at a constant temperature (e.g., 25 ± 2°C). b. For callus induction, cultures are typically kept in the dark or under low light conditions to discourage photosynthesis and differentiation.

-

Data Collection (e.g., after 4-6 weeks): a. Qualitative Observation: Record the morphological characteristics of the callus for each treatment group. Note the color (e.g., white, yellow, brown), texture (friable, compact), and presence of necrosis or differentiation. b. Fresh Weight (FW): Aseptically remove the callus from the medium, separate it from the original explant tissue, and weigh it on an analytical balance. c. Dry Weight (DW): Place the weighed callus in a labeled container and dry in an oven at 60-70°C for 48 hours or until a constant weight is achieved. Record the dry weight. d. Calculate Growth Index (GI): GI = (Final FW - Initial FW) / Initial FW. (Note: The initial weight of the callus is zero, but this formula is often used by measuring the weight of the initial explant or by measuring callus weight at an earlier time point).

Data Presentation and Analysis

Organizing data into a clear table is the first step in analysis. Statistical tests are then required to determine if the observed differences are significant.

Table 1: Example Treatment Groups and Data Collection Template

| Treatment ID | Auxin (mg/L) | BAP (mg/L) | CPPU (mg/L) | Mean Fresh Wt. (g) ± SD | Mean Dry Wt. (g) ± SD | Morphology Notes |

| T1 | 0 | 0 | 0 | No growth | ||

| T2 | 2.0 | 0 | 0 | Minimal callus, some rooting | ||

| T3 | 2.0 | 1.0 | 0 | Friable, light-yellow callus | ||

| T4 | 2.0 | 0 | 0.1 | Compact, white callus | ||

| T5 | 2.0 | 0 | 0.5 | Friable, light-yellow callus | ||

| T6 | 2.0 | 0 | 1.0 | Vigorous, friable callus | ||

| T7 | 2.0 | 0 | 2.5 | Reduced growth, some browning | ||

| T8 | 2.0 | 0 | 5.0 | Necrotic, minimal growth |

SD = Standard Deviation

Statistical Analysis

Rationale: Statistical analysis provides an objective method to determine if the differences between treatment means are real or simply due to random chance.[10][18][19]

-

Analysis of Variance (ANOVA): Use a one-way ANOVA to test for significant differences among the means of all treatment groups for fresh weight and dry weight data.

-

Post-Hoc Test: If the ANOVA result is significant (e.g., p < 0.05), perform a post-hoc test such as Tukey's Honestly Significant Difference (HSD) test to determine which specific treatment groups are significantly different from each other.[12] This will allow you to confidently identify the optimal CPPU concentration.

Conclusion

References

-

Title: Plant Tissue Culture Statistical Analysis Source: Scribd URL: [Link]

-

Title: Use of Statistics in Plant Cell Tissue Culture Source: Springer Nature Experiments URL: [Link]

-

Title: Use of Statistics in Plant Cell Tissue Culture Source: PubMed URL: [Link]

-

Title: Statistical methods suitable for the analysis of plant tissue culture data Source: Semantic Scholar URL: [Link]

-

Title: Preparation of MS Medium From Stock Solution Source: Scribd URL: [Link]

-

Title: Statistical methods suitable for analysis of plant tissue culture data Source: ResearchGate URL: [Link]

-

Title: Composition and Preparation of Plant Tissue Culture Medium Source: Gavin Publishers URL: [Link]

-

Title: How to prepare culture media for plant tissue culture? Source: Lab Associates URL: [Link]

-

Title: Effects of 4-CPPU on in vitro multiplication and sustainable generation of Hibiscus rosa-sinensis L. 'White Butterfly' Source: PMC URL: [Link]

-

Title: Detailed Introduction about CPPU Source: Zhengzhou Delong Chemical Co., Ltd. URL: [Link]

-

Title: Effect of CPPU on in vitro axillary shoot proliferation and adventitious shoot regeneration in kiwifruit Source: ResearchGate URL: [Link]

-

Title: forchlorfenuron (Ref: KT 30) Source: AERU URL: [Link]

-

Title: 4-CPPU induced in vitro shoot induction and plant regeneration in H.... Source: ResearchGate URL: [Link]

-

Title: Cytokinin Production in Relation to the Growth of Pea-root Callus Tissue Source: Harvard Forest URL: [Link]

-

Title: Improvement of Culture Conditions and Plant Growth Regulators for In Vitro Callus Induction and Plant Regeneration in Paeonia lactiflora Pall. Source: MDPI URL: [Link]

-

Title: Overview of the use of forchlorfenuron (CPPU) to increase fruit yield, quality, and storability Source: Maximum Academic Press URL: [Link]

-

Title: Influence of auxin and cytokinin concentrations on callus induction, subculture growth, and somatic embryogenesis for plant rege Source: Maximum Academic Press URL: [Link]

-

Title: Effects of Thidiazuron and CPPU on Meristem Formation and Shoot Proliferation Source: ASHS Journals URL: [Link]

-

Title: Preparation of Stock Solutions For Plant Tissue Culture Source: Scribd URL: [Link]

-

Title: Effects of 4-CPPU on in vitro multiplication and the sustainable generation of Hibiscus rosa-sinensis L. 'White Butterfly' Source: ResearchGate URL: [Link]

-

Title: How to use CPPU Source: Zhengzhou Delong Chemical Co., Ltd. URL: [Link]

Sources

- 1. toku-e.com [toku-e.com]

- 2. peptechbio.com [peptechbio.com]

- 3. Overview of the use of forchlorfenuron (CPPU) to increase fruit yield, quality, and storability [cherrytimes.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effects of 4-CPPU on in vitro multiplication and sustainable generation of Hibiscus rosa-sinensis L. ‘White Butterfly’ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. maxapress.com [maxapress.com]

- 8. researchgate.net [researchgate.net]

- 9. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]

- 10. scribd.com [scribd.com]

- 11. Use of Statistics in Plant Cell Tissue Culture | Springer Nature Experiments [experiments.springernature.com]

- 12. Use of Statistics in Plant Cell Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Composition and Preparation of Plant Tissue Culture Medium [gavinpublishers.com]

- 14. scribd.com [scribd.com]

- 15. scribd.com [scribd.com]

- 16. tmmedia.in [tmmedia.in]

- 17. labassociates.com [labassociates.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Mitigating phytotoxicity symptoms caused by Forchlorfenuron overdose

Document ID: TSC-CPPU-2026-02-23

Purpose: This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate phytotoxicity symptoms arising from forchlorfenuron (CPPU/KT-30) overdose in experimental settings. This document provides troubleshooting FAQs, in-depth scientific explanations, and validated protocols to restore plant health and ensure experimental integrity.

Introduction: Understanding Forchlorfenuron (CPPU)

Forchlorfenuron (CPPU) is a synthetic phenylurea-type cytokinin, a class of plant growth regulators (PGRs) that potently stimulates cell division and expansion.[1][2][3] Its primary mode of action involves the inhibition of cytokinin oxidase/dehydrogenase (CKX), the enzyme responsible for the degradation of cytokinins.[4][5] This inhibition leads to an accumulation of endogenous cytokinins, which, when applied correctly, synergizes with natural auxins to promote cell division and lateral growth, significantly increasing fruit size, weight, and yield.[2][5][6]

However, the high biological activity of CPPU means that overdose is a common experimental problem.[7][8] Supraoptimal concentrations can disrupt the delicate hormonal balance, leading to severe phytotoxicity, characterized by stunted growth, tissue malformation, and compromised photosynthetic efficiency.[3][9][10] This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during or after CPPU application.

Q1: What are the classic visual symptoms of a CPPU overdose?

A1: An overdose of CPPU typically manifests as:

-

Stunted Growth & Leaf Malformation: The most immediate signs are a cessation of apical growth and the emergence of crinkled, hardened, or distorted leaves.[9][10] This occurs because excessive cytokinin signaling disrupts normal cell differentiation and elongation.

-

Leaf Chlorosis or Darkening: Depending on the plant species and the severity of the overdose, leaves may exhibit marginal yellowing (chlorosis) or become an abnormally dark, leathery green.[9][10]

-

Brittle Tissue: Stems and petioles may become unusually brittle and prone to snapping due to abnormal cell wall thickening.

-

Flower/Fruit Abortion: In reproductive-stage plants, an overdose can inhibit further development, leading to the abortion of flowers or newly set fruit.[10]

-

Delayed Development: If the plant survives, it may show significant delays in flowering or fruiting compared to control groups.[9]

Q2: My plants show severe stunting after a CPPU application. Can they be salvaged?

A2: Yes, in many cases, recovery is possible, but immediate action is critical. The primary goal is to counteract the cytokinin-induced stress and promote new, healthy growth. The most effective approach is the application of other plant hormones that can shift the physiological balance away from excessive cell division.

-

Recommended Action: Application of Gibberellic Acid (GA₃) or Brassinolide (BR) .

-

Causality: Gibberellins promote cell elongation, directly counteracting the stunting effect caused by excessive cell division.[7] Brassinosteroids are stress-protective hormones that can help alleviate the oxidative damage caused by the phytotoxicity and promote overall recovery.[8][11][12]

-

See Section 4.1 for the Emergency Response Protocol.

Q3: How does CPPU overdose affect photosynthesis and overall plant metabolism?

A3: CPPU overdose induces significant physiological stress, which directly impairs photosynthetic function. At the molecular level, CPPU regulates genes involved in carbon fixation and energy metabolism.[1][13] While optimal doses can enhance these processes, an overdose leads to:

-

Reduced Photosynthetic Efficiency: The stress disrupts the function of photosystem II (PSII), which can be quantified by measuring chlorophyll fluorescence (specifically, the Fv/Fm ratio).[14] Stressed plants will show a lower Fv/Fm ratio, indicating damage to the photosynthetic apparatus.

-

Oxidative Stress: The plant produces an excess of Reactive Oxygen Species (ROS) as a general stress response.[15][16] This oxidative stress damages cellular components like lipids, proteins, and DNA, further inhibiting metabolic processes.

-

Hormonal Imbalance: CPPU overdose drastically alters the endogenous levels of other hormones. It can decrease the content of gibberellins and abscisic acid, further contributing to developmental issues.[17]

Q4: I suspect an overdose. What biochemical markers can I measure to confirm phytotoxicity?

A4: To quantitatively assess the level of stress, you can measure several key biomarkers:

-

Chlorophyll Content & Fluorescence: A simple and rapid assessment. A decrease in total chlorophyll content and a reduced Fv/Fm ratio are strong indicators of stress.[14][18][19]

-

Antioxidant Enzyme Activity: In response to ROS, plants upregulate antioxidant enzymes. Assaying the activity of Catalase (CAT), Superoxide Dismutase (SOD), and Peroxidase (POD) can provide a quantitative measure of the stress level.[16][20] Increased activity correlates with higher stress.

-

Malondialdehyde (MDA) Content: MDA is a product of lipid peroxidation and a classic marker for oxidative damage to cell membranes.[21] An elevated MDA level confirms significant cellular injury.

-

See Section 4.3 for the Biochemical Marker Analysis Protocol.

Q5: Can I use Salicylic Acid (SA) to help mitigate the stress symptoms?

A5: Yes, Salicylic Acid (SA) can be a valuable tool, but its role is primarily in bolstering the plant's systemic stress response rather than directly counteracting the cytokinin effect.

-

Mechanism of Action: SA is a key signaling molecule in plant defense and stress tolerance.[22] Applying exogenous SA can help the plant manage the secondary oxidative stress caused by CPPU toxicity. It can prevent the decrease of other essential hormones like auxins and maintain high levels of abscisic acid (ABA), which is involved in anti-stress reactions.[23]

-

Recommendation: Use SA as a supportive treatment, ideally in conjunction with a primary recovery agent like gibberellic acid or brassinolide.[15][24]

-

See Section 4.2 for the Supportive Care Protocol.

Scientific Deep Dive: Mechanisms of Toxicity & Mitigation

3.1 The Cytokinin Signaling Pathway Disruption

CPPU, by inhibiting CKX, leads to a hyper-accumulation of cytokinins. This floods the cytokinin signaling pathway, leading to a state of constant "ON" signaling.

Caption: Disruption of cytokinin homeostasis by CPPU overdose.

3.2 Mitigation Strategy: A Hormonal Rebalancing Act

The primary mitigation strategies involve applying hormones that produce opposing or corrective physiological effects.

Caption: Logical workflow for mitigating CPPU phytotoxicity.

Experimental Protocols & Methodologies

4.1 Protocol: Emergency Rescue Application of GA₃ and Brassinolide

This protocol is designed for rapid response to severe phytotoxicity symptoms.

-

Stock Solution Preparation:

-

GA₃ (1000 ppm): Dissolve 100 mg of Gibberellic Acid A₃ powder in ~2-3 mL of 95% ethanol. Once dissolved, bring the final volume to 100 mL with deionized water. Store at 4°C.

-

Brassinolide (10 ppm): Dissolve 1 mg of 24-Epibrassinolide powder in 1 mL of 95% ethanol. Bring the final volume to 100 mL with deionized water. Store at 4°C.

-

-

Working Solution Preparation:

-

Prepare a solution containing 5-10 ppm GA₃ and 0.1-0.2 ppm Brassinolide . For example, to make 1 liter of working solution, add 5-10 mL of the GA₃ stock and 10-20 mL of the Brassinolide stock to a final volume of 1 L of deionized water.

-

Add a non-ionic surfactant (e.g., Tween-20) to a final concentration of 0.05% (v/v) to ensure proper leaf coverage.

-

-

Application:

-

Apply as a fine foliar spray, ensuring complete coverage of all plant surfaces, especially new growing points.

-

Apply during low-light conditions (e.g., early morning or evening) to prevent rapid evaporation and potential leaf burn.

-

Do NOT apply to plants under drought stress. Ensure the substrate is adequately moist before application.[5]

-

-

Follow-up:

-

Monitor plants for signs of new growth over the next 5-7 days.

-

A second application may be necessary after 7-10 days if stunting persists, but use the lower end of the concentration range.

-

4.2 Protocol: Supportive Care with Salicylic Acid

This can be used 2-3 days after the initial rescue application to bolster the plant's internal defenses.

-

Stock Solution Preparation (50 mM SA): Dissolve 0.69 g of Salicylic Acid in 100 mL of deionized water. You may need to slightly warm the solution and/or add a few drops of NaOH to fully dissolve.

-

Working Solution Preparation: Prepare a 0.05 mM working solution. Add 1 mL of the 50 mM stock solution to a final volume of 1 L of deionized water.

-

Application: Apply as a foliar spray, ensuring thorough coverage.

4.3 Protocol: Biochemical Marker Analysis

-

Dark-adapt the leaves for at least 15-20 minutes using specialized leaf clips.[25]

-

Use a portable chlorophyll fluorometer to measure the minimum fluorescence (F₀) and maximum fluorescence (Fm).

-

Calculate the maximum quantum efficiency of PSII using the formula: Fv/Fm = (Fm - F₀) / Fm .[14]

-

Compare the Fv/Fm values of treated plants to healthy control plants. A significant decrease in the Fv/Fm ratio indicates photosynthetic stress.

-

Enzyme Extraction: Homogenize ~0.5 g of fresh leaf tissue in an ice-cold extraction buffer (e.g., 50 mM phosphate buffer, pH 7.8, containing EDTA and PVP).[21] Centrifuge the homogenate at 4°C and collect the supernatant for assays.

-

Catalase (CAT) Activity: Measure the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm.[16]

-

Peroxidase (POD) Activity: Measure the oxidation of a substrate (e.g., guaiacol) by monitoring the increase in absorbance at a specific wavelength (e.g., 470 nm).

-

Superoxide Dismutase (SOD) Activity: This assay is typically based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

-

Note: Specific assay kits and detailed protocols are widely available and should be followed for precise quantification.[20]

Data Summary Table

The following table summarizes expected changes in key physiological and biochemical markers following CPPU overdose and subsequent mitigation treatment.

| Parameter | Healthy Control | CPPU Overdose | Post-Mitigation (GA₃/BR) | Method of Measurement |

| Phenotype | Normal Growth | Stunted, Leaf Distortion | Resumption of Apical Growth | Visual Observation |

| Fv/Fm Ratio | ~0.83 | < 0.70 | Approaching Control Values | Chlorophyll Fluorometer[14] |

| Chlorophyll Content | High | Reduced / Abnormal | Gradual Increase | Spectrophotometry[19] |

| MDA Content | Low | Significantly Increased | Decreasing | TBARS Assay[21] |

| CAT/SOD Activity | Basal Level | Highly Elevated | Decreasing toward Basal | Spectrophotometric Assays[16][20] |

References

- Plant stress measurement. (n.d.). In Wikipedia. Retrieved February 23, 2026.

-

gibberellic acid treatment: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 23, 2026, from [Link]

- Sakhabutdinova, A. R., Fatkhutdinova, D. R., Bezrukova, M. V., & Shakirova, F. M. (2003). Salicylic acid prevents the damaging action of stress factors on wheat plants.Bulgarian Journal of Plant Physiology, Special Issue, 314-319.

- The effect of foliar application of cytokinin and salicylic acid on yield and physiological characteristics of sunflower under drought stress conditions. (2025, September 15). [Journal Name].

-

Plant Stress Measurement – Deciding What to Buy. (n.d.). Opti-Sciences. Retrieved February 23, 2026, from [Link]

- Synergistic Effects of Gibberellic Acid, Forchlorfenuron, Thidiazuron, and Brassinosteroid Combinations on Seedless Berry Development and Quality Enhancement in 'Shine Muscat' and 'Red Muscat of Alexandria' Grapes. (2025, September 15). Biology (Basel).

- Overview of the use of forchlorfenuron (CPPU) to increase fruit yield, quality, and storability. (2026, January 22). [Journal Name].

- Choi, J., Choi, J., & Klessig, D. F. (2012). Two-Component Elements Mediate Interactions between Cytokinin and Salicylic Acid in Plant Immunity.PLoS ONE, 7(1), e29395.

-

Antioxidant Enzymes Activity Analysis. (n.d.). Lifeasible. Retrieved February 23, 2026, from [Link]

- Synergistic Effects of Gibberellic Acid, Forchlorfenuron, Thidiazuron, and Brassinosteroid Combinations on Seedless Berry Development and Quality Enhancement in 'Shine Muscat' and 'Red Muscat of Alexandria' Grapes. (2025, September 15). PMC.

- How to Measure 7 Types of Stress in Plants Using Leaf Spectroscopy. (2023, September 25). CID Bio-Science.

- Yahata, S., Miwa, M., Ohara, H., Ohkawa, K., & Matsui, H. (n.d.). EFFECT OF APPLICATION OF GIBBERELLINS IN COMBINATION WITH FORCHLORFENURON (CPPU) ON INDUCTION OF SEEDLESS FRUIT SET AND GROWTH IN TRIPLOID LOQUAT.International Society for Horticultural Science.

- Spectrophotometric Assays for Antioxidant Enzymes in Plants. (n.d.).